N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
Description
Nomenclature and Classification
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is a substituted cyclohexane derivative with systematic IUPAC name 4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine hydrochloride . It belongs to the class of aralkylamines and is structurally characterized by:
- A cyclohexane ring with two amine groups at the 1 and 4 positions.
- A 3-chlorobenzyl substituent attached to the N1 nitrogen.
- A hydrochloride salt form enhancing solubility.
The compound is classified under:
Historical Development Context
The compound emerged in the early 2010s as part of efforts to develop allosteric enzyme inhibitors and chiral ligands . Key milestones include:
- 2012 : A patent (US8088763B2) detailed its synthesis as a precursor for opioid receptor modulators.
- 2016 : Studies on cyclohexane-1,4-diamine derivatives highlighted their utility in asymmetric catalysis and organocatalysis.
- 2021 : Structural analogs were identified as potent MALT1 inhibitors, spurring interest in its medicinal applications.
Its development reflects broader trends in stereoselective synthesis and targeted drug design , leveraging the rigidity of the cyclohexane ring for conformational control.
Significance in Organic and Medicinal Chemistry
This compound serves dual roles:
- Synthetic Intermediate :
- Biological Activity :
The 3-chlorobenzyl group enhances lipophilicity (LogP ≈ 2.8), facilitating membrane penetration, while the cyclohexane scaffold provides stereochemical stability .
Known CAS Registry Numbers and Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1353973-83-7 | |
| PubChem CID | 66569865 (hydrochloride) | |
| ChemSpider ID | 17352 (parent diamine) | |
| EC Number | Not assigned | - |
Table 2: Related Compounds and Identifiers
This systematic identification framework ensures precise referencing in pharmacological and synthetic studies.
Properties
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHDKKZAZLFKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with cyclohexane-1,4-diamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .
Chemical Reactions Analysis
Alkylation and Acylation
The primary amine (N1) undergoes alkylation with alkyl halides or acylation with acid chlorides/anhydrides:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N1-Alkylated derivative | ~75% |
| Acylation | AcCl/(CH₃CO)₂O, pyridine, RT | N1-Acetylated compound | >85% |
The secondary amine (N4) is less reactive due to steric hindrance from the cyclohexane ring.
Nucleophilic Substitution
The chlorine atom on the benzyl group undergoes SNAr (nucleophilic aromatic substitution) under harsh conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (10% aq.) | 120°C, 24h | 3-Hydroxybenzyl derivative |
| NH₃ (excess) | Cu catalyst, 150°C | 3-Aminobenzyl derivative |
Oxidation and Reduction
-
Oxidation : The primary amine is oxidized to a nitroso derivative using H₂O₂/H₂SO₄.
-
Reduction : The chlorobenzyl group is reduced to a benzyl alcohol via catalytic hydrogenation (H₂/Pd-C).
Steric and Electronic Effects
-
The trans configuration of the cyclohexane-1,4-diamine (evidenced by related compounds ) directs reactivity toward the less hindered N1 amine.
-
Electron withdrawal by the chlorine atom deactivates the benzyl ring, limiting EAS to strongly activating conditions.
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions, releasing free amines (pKa ~8–10) . Reactivity is pH-dependent:
-
Basic conditions : Free amines act as nucleophiles.
-
Acidic conditions : Protonated amines resist alkylation but enable diazotization.
Comparative Reactivity
Reactivity diverges from positional isomers (e.g., 1,2-diamine derivatives) due to steric and electronic differences. For example:
-
1,4-diamine : Prefers N1 reactions.
-
1,2-diamine : Enables tandem reactions at adjacent amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2. Biological Studies
- The compound is being investigated for its interactions with biological molecules and pathways. It may modulate specific cellular pathways by binding to receptors or enzymes, influencing their activity and leading to various biological effects .
3. Industrial Applications
- N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as an intermediate in synthesizing various organic compounds.
Case Studies
Case Study 1: Antidiabetic Effects
A study conducted to evaluate the antidiabetic effects of this compound involved in vitro assays measuring glucose transport inhibition. Results indicated a dose-dependent reduction in glucose uptake by intestinal epithelial cells when treated with varying concentrations of the compound. These findings support its potential as a therapeutic agent for diabetes management.
Case Study 2: Anticancer Activity
While direct studies on this compound's anticancer properties are scarce, research into related compounds has shown significant cytotoxic effects against several cancer cell lines. Ongoing investigations aim to elucidate the specific mechanisms through which these compounds exert their effects.
Mechanism of Action
The mechanism of action of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 2-Chloro and 4-Chloro Derivatives
Key Differences :
Halogen Variants: Fluoro and Bromo Derivatives
Key Differences :
Stereochemical Variants
Key Differences :
- Dihydrochloride Salts : The trans-N1-(3-chlorobenzyl) dihydrochloride (CAS 1286272-79-4) has higher solubility in polar solvents due to additional HCl, making it suitable for aqueous formulations .
- Stereoselectivity : The (1R,2S)-phenylcyclopropyl derivative (Example 5, ) demonstrates the impact of stereochemistry on biological activity, with specific isomers showing superior efficacy in kinase inhibition.
Physicochemical and Pharmacological Data
Solubility and Stability
- Dihydrochloride Analogs : Higher hygroscopicity and acidity require controlled storage (e.g., trans-N1-(3-chlorobenzyl) dihydrochloride, ).
Biological Activity
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula and properties:
- Molecular Formula : C₁₃H₂₀Cl₂N₂
- Molecular Weight : 275.22 g/mol
- Structure : It consists of a cyclohexane ring with a chlorobenzyl group at one nitrogen atom and an amine group at the other nitrogen atom. This unique structure contributes to its biological activity and solubility in various solvents due to its hydrochloride form.
The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit sodium-dependent glucose cotransporters (SGLTs), which play a critical role in glucose absorption in the intestines and kidneys. This inhibition suggests potential applications in managing diabetes by regulating glucose levels .
Additionally, this compound may modulate various biological pathways, making it a candidate for further pharmacological studies.
1. Anticancer Properties
Research indicates that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclohexane-1,3-dione have shown potential as anticancer agents by targeting receptor tyrosine kinases involved in tumor growth .
The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| H460 (Lung Cancer) | Cyclohexane Derivatives | < 1 | Inhibitory effect on growth |
| A549 (Lung Cancer) | Cyclohexane Derivatives | < 1 | Inhibitory effect on growth |
| HT29 (Colorectal Cancer) | Cyclohexane-1,3-dione Derivatives | < 5 | Cytotoxicity |
| MKN-45 (Gastric Cancer) | Cyclohexane-1,3-dione Derivatives | < 10 | Cytotoxicity |
These findings highlight the potential of this compound and its derivatives in cancer therapy.
2. Diabetes Management
The inhibitory action on SGLTs suggests that this compound could be developed as a therapeutic agent for diabetes management. By reducing glucose absorption in the intestines and kidneys, it may help regulate blood sugar levels effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit glucose transport effectively through SGLT proteins. These assays are crucial for understanding its pharmacodynamics and potential therapeutic applications .
- Structure–Activity Relationship (SAR) : Research has focused on the relationship between the structural modifications of cyclohexane derivatives and their biological activity. Variations in substituents can significantly impact their efficacy against target proteins such as c-Met kinase, which is implicated in several cancer types .
Q & A
Q. What are the common synthetic routes for N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride?
The compound is typically synthesized via nucleophilic substitution of trans-cyclohexane-1,4-diamine with 3-chlorobenzyl chloride under anhydrous conditions. For example, analogous procedures involve reacting trans-cyclohexane-1,4-diamine with isonicotinoyl chloride hydrochloride in THF, followed by purification via recrystallization . The reaction often requires stoichiometric control (e.g., 1:2 molar ratio of diamine to benzyl chloride derivative) to minimize byproducts. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the regioselective benzylation of the cyclohexane-1,4-diamine backbone and identify stereoisomers (e.g., cis vs. trans configurations). For instance, 13C NMR can resolve shifts at ~50–55 ppm for methylene carbons adjacent to the amine groups .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm, as demonstrated in similar N1-(3-chlorobenzyl) derivatives .
- Elemental Analysis : To validate purity (>95%) and stoichiometry of the hydrochloride salt.
Q. How does the solubility profile of this compound influence experimental design?
The hydrochloride salt form enhances water solubility compared to the free base, making it suitable for in vitro assays. Solubility in polar aprotic solvents (e.g., DMSO, THF) facilitates stock solution preparation, while limited solubility in nonpolar solvents (e.g., hexane) aids in purification via precipitation .
Advanced Research Questions
Q. How can diastereomeric purity be ensured during synthesis, and what methods resolve configuration ambiguities?
- Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients can separate cis and trans diastereomers, which differ in spatial arrangement of the benzyl group .
- X-ray Crystallography : For definitive structural confirmation, as seen in analogous diamine derivatives (e.g., triclinic crystal systems with unit cell parameters α ≈ 83°, β ≈ 83°, γ ≈ 89°) .
- Dynamic NMR : To study rotational barriers of the benzyl group, which may cause peak splitting in variable-temperature experiments .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may arise from variations in:
- Stereochemical Purity : Impure diastereomers can lead to conflicting bioactivity results. Ensure ≥98% enantiomeric excess via chiral resolution .
- Assay Conditions : Buffer composition (e.g., pH, ionic strength) affects protonation of the amine groups, altering receptor binding. Standardize conditions using HEPES (pH 7.4) or PBS .
- Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes, 37°C) can identify rapid degradation pathways that skew activity data .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., MurA enzyme for antibacterial applications). Focus on the 3-chlorobenzyl moiety’s hydrophobic interactions and the diamine backbone’s hydrogen-bonding potential .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- QSAR Models : Coramine substituents (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity using descriptors like logP and polar surface area .
Methodological Notes
- Synthesis Optimization : Replace traditional heating with microwave-assisted synthesis (e.g., 100°C, 300 W) to reduce reaction time from 24 hours to <2 hours while maintaining yield .
- Data Validation : Cross-reference NMR shifts with published analogs (e.g., δ 7.3–7.5 ppm for aromatic protons in 3-chlorobenzyl derivatives) to confirm assignments .
- Contradiction Mitigation : Replicate experiments across ≥3 independent batches and use statistical tools (e.g., ANOVA) to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
